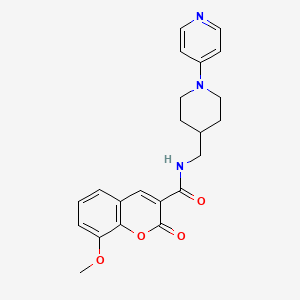![molecular formula C18H18ClN3O3 B2489859 3-(4-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921481-21-2](/img/structure/B2489859.png)
3-(4-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives, including our compound of interest, often involves starting from precursors such as 2-chloropyridine-3-carboxylic acid through processes like esterification, nucleophilic aromatic substitution, amide formation, and ring closure. These steps allow for the introduction of identical or different groups attached to nitrogen, creating a structural diversity that significantly impacts the compounds' biopharmaceutical properties (Jatczak et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidine derivatives, including the chlorobenzyl-substituted variants, has been extensively studied using techniques like X-ray crystallography. These analyses reveal that such compounds often exhibit planar fused-ring systems, which are crucial for their biological activities. The molecular interactions, including hydrogen bonding patterns, play a significant role in their stability and reactivity (Low et al., 2004).
Chemical Reactions and Properties
Pyrido[2,3-d]pyrimidine derivatives undergo various chemical reactions, including condensation with aldehydes and ureas, leading to new antithrombotic compounds. These reactions often yield products with favorable cerebral and peripheral effects, showcasing the versatility and potential therapeutic applications of these compounds (Furrer et al., 1994).
Physical Properties Analysis
The physical properties of pyrido[2,3-d]pyrimidine derivatives, such as solubility and permeability, vary significantly across different derivatives. These variations are due to structural differences, impacting their pharmaceutical utility. The solubility in fasted state simulated intestinal fluid and Caco-2 permeability coefficients are critical parameters for assessing their bioavailability and potential as drug candidates (Jatczak et al., 2014).
Chemical Properties Analysis
Chemical properties, including reactivity towards nucleophiles and electrophiles, are crucial for understanding the chemical behavior of pyrido[2,3-d]pyrimidine derivatives. Density Functional Theory (DFT) and Time-Dependent DFT analyses provide insights into the electronic structures, which correlate well with experimental data, allowing for predictions about reactivity and interactions with biological targets. These analyses help in designing derivatives with optimized properties for specific applications (Ashraf et al., 2019).
Scientific Research Applications
1. Metabolic and Obesity-related Research
The compound has been explored for its potential in the treatment of diet-induced obesity. Derivatives of similar pyrimidine-diones have been synthesized and evaluated for their lipid-lowering activity. For instance, a study found that a derivative exhibited potent triglyceride-lowering potency and was able to significantly reduce mean body weight and liver weight in diet-induced obese mice, indicating potential applications in obesity and related diseases (Sang et al., 2014).
2. Antidiabetic Research
Pyrimidine-dione derivatives have been synthesized and tested for their hypoglycemic and hypolipidemic activities. The structure-activity relationship studies of these compounds revealed that certain moieties are essential for significant activity, with some derivatives exhibiting favorable properties in terms of activity and toxicity, suggesting their potential in antidiabetic applications (Sohda et al., 1982).
3. Antiparasitic Research
Novel derivatives of pyrimidine-diones have been investigated for their anti-pinworm activities. Studies have shown that certain analogues can significantly reduce pinworm worm burden in mice, indicating their potential as candidates for the development of new anti-pinworm drugs. These studies emphasize the importance of specific substituents in the phenyl ring of synthesized derivatives for the efficacy of the candidates (Dhar et al., 2021).
4. Antihypertensive Research
Thienopyrimidinedione derivatives, which are structurally related to pyrimidine-diones, have been synthesized and evaluated for their antihypertensive effects. These compounds were found to be potent oral antihypertensive agents, providing insights into the potential cardiovascular applications of similar compounds (Russell et al., 1988).
5. Antihistaminic and Anti-inflammatory Research
Studies have shown that certain pyrimidine-dione derivatives possess histamine H(1)-receptor antagonistic activity and anti-inflammatory activity in vivo, suggesting their potential in the development of new antihistamines and anti-inflammatory drugs (Kubota et al., 2009).
6. Analgesic Research
Research has been conducted on pyrido[2,3-b]pyrazine-2,3-dione derivatives for their inhibitory effects on d-amino acid oxidase and their potential analgesic effects. These studies highlight the potential of these compounds in the treatment of chronic pain and morphine analgesic tolerance (Xie et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . The inhibition of CDK2 leads to a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . Additionally, it induces apoptosis within HCT cells .
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-3-10-25-14-8-9-20-16-15(14)17(23)22(18(24)21(16)2)11-12-4-6-13(19)7-5-12/h4-9H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWRHXWARJHPCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Cyclobutyl-3-methyl-3-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2489778.png)
![5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2489780.png)
![3-(2H-1,3-benzodioxol-5-yl)-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl}prop-2-enenitrile](/img/structure/B2489782.png)

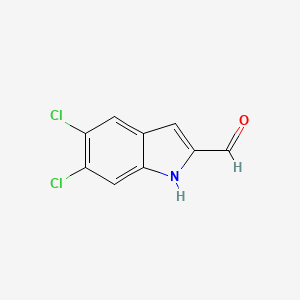


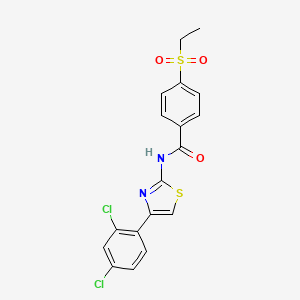
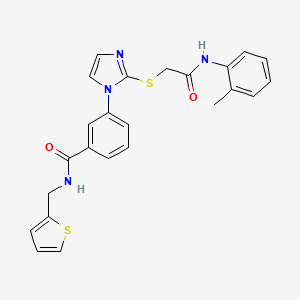
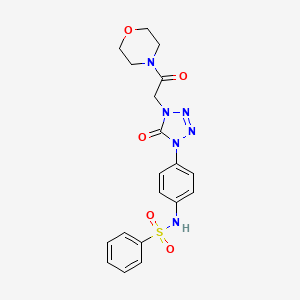
![2-Chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one](/img/structure/B2489795.png)
